molecular formula C10H11N3O2 B2594857 Quinoline-4-carbohydrazide hydrate CAS No. 2006277-54-7; 29620-62-0

Quinoline-4-carbohydrazide hydrate

Cat. No.: B2594857
CAS No.: 2006277-54-7; 29620-62-0
M. Wt: 205.217
InChI Key: DGCIHLMYAXXDFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoline-4-carbohydrazide hydrate is a versatile intermediate in medicinal chemistry, widely used to synthesize bioactive derivatives. It is synthesized via hydrazinolysis of ethyl quinoline-4-carboxylate using hydrazine hydrate in ethanol under reflux conditions . This compound’s structure features a quinoline core with a carbohydrazide group at the 4-position, enabling reactivity with aldehydes, ketones, and electrophilic reagents to form Schiff bases, triamides, and other derivatives. Its applications span anticancer, antimicrobial, and antitubercular drug development, with notable activity against breast cancer (via EGFR-TK inhibition) and bacterial pathogens like E. coli and K. pneumoniae .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline-4-carbohydrazide;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O.H2O/c11-13-10(14)8-5-6-12-9-4-2-1-3-7(8)9;/h1-6H,11H2,(H,13,14);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCIHLMYAXXDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)NN.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-4-carbohydrazide hydrate shares structural and functional similarities with other quinoline-based carbohydrazides. Below is a systematic comparison:

Critical Analysis of Research Findings

  • Advantages of Quinoline-4-carbohydrazide Derivatives: High modularity for structural optimization. Dual functionality (antimicrobial + anticancer) in some derivatives (e.g., Schiff bases) .
  • Limitations: Variable bioavailability due to poor solubility of bromophenyl derivatives . Limited in vivo data for triamide compounds .

Data Tables

Table 1: Antiproliferative Activity of Selected Derivatives

Compound Class Cell Line (IC50, µM) Mechanism of Action Reference
Triamide derivatives MCF-7: 1.2–4.8 EGFR-TK inhibition
Schiff bases MCF-7: 8–15 DNA intercalation

Table 2: Antimicrobial Activity of Key Derivatives

Compound Class Pathogen (ZOI, mm) Concentration Tested Reference
Benzofuran derivatives E. coli: 3.5 ± 0.1 25 mg/mL
Chloroacetyl derivatives A. flavus: 53% inhibition 50 µg/mL

Q & A

Q. What are the optimized synthetic routes for Quinoline-4-carbohydrazide hydrate, and how do reaction conditions impact yield?

this compound is typically synthesized via hydrazinolysis of methyl quinoline-4-carboxylate derivatives. A common method involves refluxing the ester precursor with excess hydrazine hydrate in ethanol (4–8 hours), achieving yields of 64–80% after recrystallization . Microwave-assisted synthesis can enhance efficiency by reducing reaction time and improving purity . Key variables include solvent choice (e.g., dry ethanol vs. methanol), stoichiometry of hydrazine hydrate (1:2 molar ratio), and temperature control to avoid side reactions like oxidation .

Q. How can spectroscopic techniques confirm the structure of Quinoline-4-carbohydrazide derivatives?

Structural validation requires a combination of:

  • IR Spectroscopy : Identification of N–H (3200–3300 cm⁻¹) and C=O (1640–1680 cm⁻¹) stretches in the hydrazide moiety .
  • ¹H/¹³C NMR : Signals for aromatic protons (δ 7.5–9.0 ppm) and hydrazide NH (δ 9.5–10.5 ppm) .
  • Mass Spectrometry : Molecular ion peaks matching theoretical masses (e.g., [M+H]⁺ at m/z 332.18 for dichlorophenyl derivatives) .

Q. What analytical methods are used to monitor reaction progress during synthesis?

Thin-layer chromatography (TLC) with silica gel plates (e.g., Merck 60F₂₅₄) and UV visualization is standard for tracking hydrazinolysis and Schiff base formation . High-performance liquid chromatography (HPLC) or LC-MS ensures purity (>95%) and detects intermediates .

Advanced Research Questions

Q. How can QSAR models guide the design of bioactive Quinoline-4-carbohydrazide derivatives?

Quantitative Structure-Activity Relationship (QSAR) studies correlate substituent effects (e.g., electron-withdrawing Cl or electron-donating OCH₃ groups) with biological activity. For example, dichlorophenyl derivatives (e.g., 2-(2,4-dichlorophenyl)quinoline-4-carbohydrazide) show enhanced antitubercular activity (MIC: 1.6 µg/mL) due to increased lipophilicity and target binding . Computational tools like MOE or Schrödinger Suite predict logP, polar surface area, and H-bonding capacity to prioritize candidates .

Q. What molecular docking strategies elucidate the mechanism of Quinoline-4-carbohydrazide derivatives as DNA gyrase inhibitors?

Docking simulations (e.g., AutoDock Vina or PyRx) reveal interactions between the hydrazide moiety and key residues (e.g., Asp73 and Tyr109) in the DNA gyrase ATP-binding pocket. Derivatives with bromophenyl substituents exhibit stronger binding (ΔG: −9.2 kcal/mol) due to π-π stacking and hydrophobic interactions . Validation via in vitro ATPase inhibition assays confirms target engagement .

Q. How do structural modifications (e.g., Schiff base formation) enhance antimicrobial activity?

Condensation of Quinoline-4-carbohydrazide with substituted aldehydes (e.g., 5-nitro-2-furaldehyde) forms Schiff bases with improved solubility and membrane permeability. Derivatives like 6-chloro-N'-methylidene-2-(thiophen-2-yl)quinoline-4-carbohydrazide show broad-spectrum activity (MIC: 3.12–12.5 µg/mL against S. aureus and E. coli) by disrupting cell wall synthesis .

Q. What cheminformatic tools assess the drug-likeness of Quinoline-4-carbohydrazide analogs?

ADMET prediction using admetSAR evaluates properties like bioavailability (Lipinski’s Rule of Five), blood-brain barrier permeability, and cytochrome P450 inhibition . For example, compounds with logP <5 and molecular weight <500 Da are prioritized to avoid toxicity .

Q. How are in vitro antimycobacterial assays standardized for Quinoline-4-carbohydrazide derivatives?

Microplate Alamar Blue Assay (MABA) quantifies activity against M. tuberculosis H37Rv. Test compounds are serially diluted (0.8–100 µg/mL) in Middlebrook 7H9 broth, and fluorescence is measured after 7 days. Rifampicin (MIC: 0.06 µg/mL) serves as a positive control .

Q. What mechanistic studies link Quinoline-4-carbohydrazide derivatives to apoptosis induction in cancer cells?

Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays demonstrate that derivatives like (E)-N’-((Z)-1-(4-aminophenyl)-3-phenylallylidene)-2-(phenyl)quinoline-4-carbohydrazide induce mitochondrial apoptosis via ROS generation and Bcl-2 downregulation .

Q. How do thermal analysis (DSC) and stability studies inform formulation strategies?

Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (e.g., 260–320°C for benzofuran derivatives) and polymorphic transitions. Accelerated stability testing (40°C/75% RH for 6 months) ensures hydrazide derivatives retain >90% potency under storage .

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